
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and contains both hydroxyl and nitrile functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxy-2H-pyran-3-one.
Reduction: The carbonyl group of 4-hydroxy-2H-pyran-3-one is reduced to form the corresponding alcohol.
Nitrile Introduction: The hydroxyl group is then converted to a nitrile group using reagents like cyanogen bromide (BrCN) under basic conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of biocatalysts for chiral resolution is also common in industrial processes to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydro-2H-pyran-3-carbonitrile.
Reduction: Formation of 4-hydroxytetrahydro-2H-pyran-3-amine.
Substitution: Formation of 4-halotetrahydro-2H-pyran-3-carbonitrile.
科学研究应用
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the target molecule.
相似化合物的比较
Similar Compounds
(3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile: Differing only in the stereochemistry at the 4th position.
4-Hydroxytetrahydro-2H-pyran-3-one: Lacks the nitrile group.
4-Hydroxytetrahydro-2H-pyran-3-amine: Contains an amine group instead of a nitrile group.
Uniqueness
(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
(3S,4S)-4-hydroxyoxane-3-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6-/m0/s1 |
InChI 键 |
GYTBAEBRVTVWKQ-WDSKDSINSA-N |
手性 SMILES |
C1COC[C@@H]([C@H]1O)C#N |
规范 SMILES |
C1COCC(C1O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


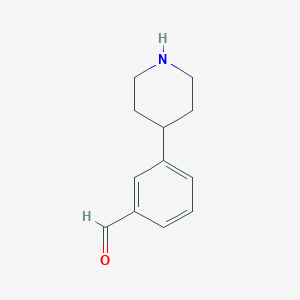
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B13331791.png)
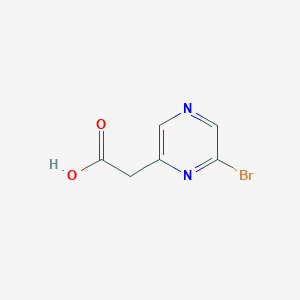
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
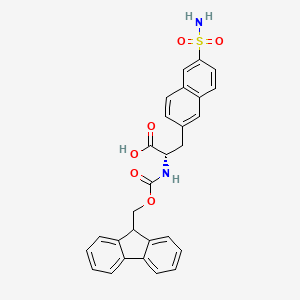
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
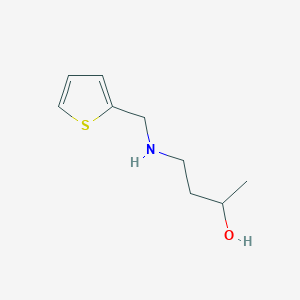
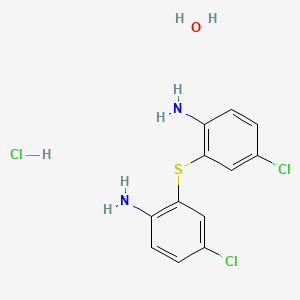
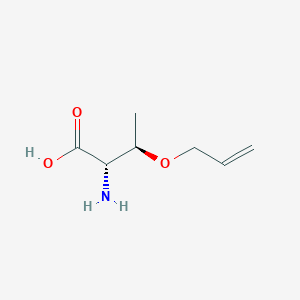
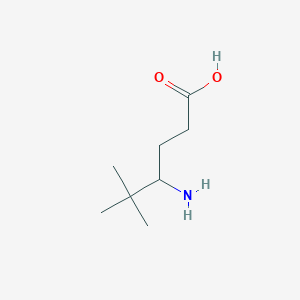
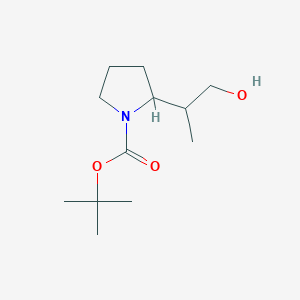
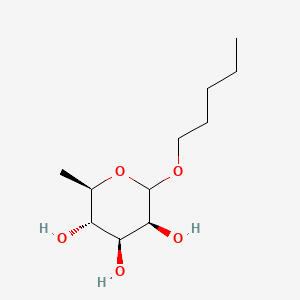

![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
